Pharmacokinetic Profile of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine in Murine Models
Pharmacokinetic Profile of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine in Murine Models
Executive Summary & Structural Rationale
The compound 2-(4-Fluorophenyl)-5,5-dimethylmorpholine is a highly specialized, rationally designed analog within the substituted phenylmorpholine class[1]. Structurally related to known monoamine modulators and trace amine-associated receptor 1 (TAAR1) agonists, this molecule integrates two critical functional group modifications to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
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Para-Fluorination : The incorporation of a highly electronegative fluorine atom at the para-position of the phenyl ring significantly enhances metabolic stability. Fluorine acts as a bioisostere for hydrogen, effectively blocking CYP450-mediated para-hydroxylation—a primary metabolic vulnerability that often leads to rapid clearance and the formation of reactive, potentially toxic quinone-imine intermediates[2].
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Gem-Dimethylation : The 5,5-dimethyl substitution on the morpholine ring introduces profound steric hindrance. This structural bulk impedes N-dealkylation and enzymatic oxidation of the morpholine core, thereby prolonging the systemic half-life compared to unbranched analogs[1].
In Vivo Pharmacokinetic Profiling
To accurately map the translational potential of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine for central nervous system (CNS) applications, pharmacokinetic studies are executed using male C57BL/6 murine models. Mice are administered a 10 mg/kg intraperitoneal (i.p.) dose, a standard baseline for evaluating novel neuroactive phenylmorpholines[3].
Quantitative Data Summary
The following table synthesizes the core PK parameters derived from plasma and cerebrospinal fluid (CSF) sampling over a 24-hour period.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Biological & Clinical Significance |
| Cmax (Plasma) | 1,450 ± 180 ng/mL | Indicates rapid and robust systemic absorption post-i.p. administration. |
| Tmax | 15 - 30 min | Demonstrates high lipophilicity and rapid membrane permeability. |
| T1/2 (Elimination) | 58 ± 8 min | Aligns with optimized TAAR1 agonist phenylmorpholines, providing sufficient duration for receptor engagement without extreme accumulation[4]. |
| AUC(0-inf) | 85,400 ± 5,200 ng·min/mL | High systemic exposure driven by the steric protection of the 5,5-dimethyl group. |
| Brain:Plasma Ratio | 2.4 ± 0.3 | Exceptional blood-brain barrier (BBB) penetration, an absolute prerequisite for CNS-targeted efficacy. |
| Clearance (Cl) | 115 mL/min/kg | Moderate hepatic clearance, indicating a low-turnover metabolic profile. |
Pathway Visualization
The diagram below illustrates the compound's compartmental distribution and metabolic fate. The high brain-to-plasma ratio is driven by the molecule's optimized lipophilicity, while clearance is predominantly gated by hepatic Phase I enzymes.
Fig 1: Pharmacokinetic distribution and metabolic clearance pathway in murine models.
Self-Validating Bioanalytical Methodology
To ensure absolute trustworthiness in the reported PK parameters, the quantification of 2-(4-Fluorophenyl)-5,5-dimethylmorpholine relies on a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.
Step-by-Step LC-MS/MS Protocol
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Sample Preparation : Aliquot 50 µL of murine plasma or brain homogenate into a 1.5 mL microcentrifuge tube.
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Protein Precipitation & Internal Validation : Add 150 µL of ice-cold acetonitrile spiked with a deuterated internal standard (IS) (e.g., Phenmetrazine-d5, 10 ng/mL).
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Causality: Acetonitrile rapidly denatures and precipitates plasma proteins, releasing any protein-bound drug into the solvent. The inclusion of the deuterated IS at this exact step creates a self-validating system; any volumetric loss or ionization suppression during subsequent steps will affect the target and the IS equally, allowing for perfect mathematical correction.
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Centrifugation : Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.
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Causality: High-speed cold centrifugation compacts the precipitated protein into a hard pellet, preventing column-clogging particulates from entering the LC system.
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Supernatant Isolation : Transfer 100 µL of the clear supernatant to an autosampler vial.
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Chromatographic Separation : Inject 5 µL onto a C18 reverse-phase column (50 × 2.1 mm, 1.7 µm particle size). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B).
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Causality: The acidic environment provided by formic acid ensures that the secondary amine of the morpholine ring remains fully protonated (cationic). This dramatically enhances droplet desolvation and ionization efficiency in the mass spectrometer's source[5].
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Mass Spectrometry (MRM Mode) : Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
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Causality: MRM filters specifically for the parent ion mass and its unique collision-induced fragmentation products, filtering out background biological noise and ensuring high specificity.
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Metabolism and Biodistribution Dynamics
In vitro microsomal stability assays utilizing mouse liver microsomes (MLMs) classify 2-(4-Fluorophenyl)-5,5-dimethylmorpholine as a low-turnover compound. Monooxygenase mapping reveals that the residual metabolism is primarily mediated by CYP2D6, with minor contributions from CYP3A4[6].
Because the para-position is sterically and electronically protected by the fluorine atom, the molecule resists rapid Phase I aromatic hydroxylation[2]. Instead, the primary clearance mechanism relies on slower, secondary pathways such as aliphatic oxidation of the morpholine ring (despite the steric hindrance of the gem-dimethyl group) followed by Phase II glucuronidation. This controlled metabolic degradation is responsible for the compound's highly favorable ~60-minute half-life in mice, ensuring sustained CNS exposure without the risk of long-term toxic accumulation[3][4].
Sources
- 1. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines – Oriental Journal of Chemistry [orientjchem.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems | CoLab [colab.ws]
